![molecular formula C17H16N4O3S2 B12588334 2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
The synthesis of 2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide typically involves multiple stepsCommon reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines and induce apoptosis.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study the function of specific enzymes and receptors in biological systems.
Mechanism of Action
The mechanism of action of 2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glycogen synthase kinase-3 beta, a key enzyme involved in various cellular processes . This inhibition can lead to the modulation of signaling pathways that control cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar compounds include:
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound shares the benzodioxole ring but differs in the attached functional groups.
N-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has a similar triazole ring but different substituents. The uniqueness of 2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N4O3S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H16N4O3S2/c1-21-16(11-4-5-13-14(7-11)24-10-23-13)19-20-17(21)26-9-15(22)18-8-12-3-2-6-25-12/h2-7H,8-10H2,1H3,(H,18,22) |
InChI Key |
UVYVFIWECAYYLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CS2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


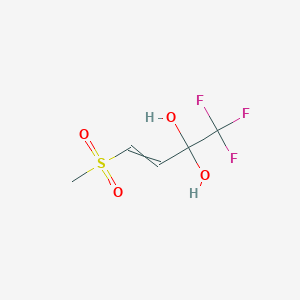
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
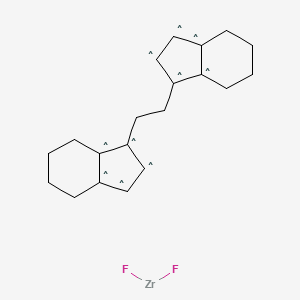
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
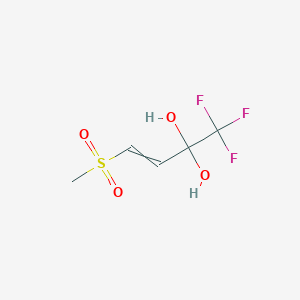
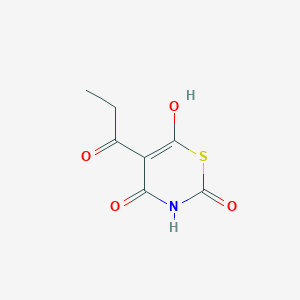
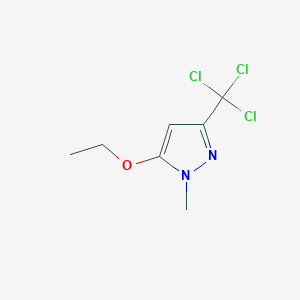
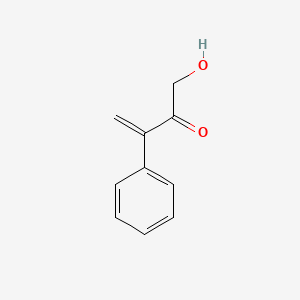
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
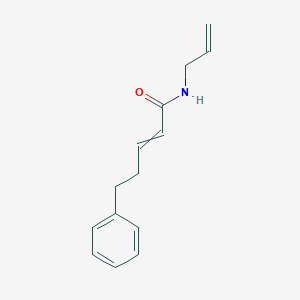

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
